Human DGAT1 Enzyme Inhibition: Potency Relative to Clinical-Stage Comparators
Dgat1-IN-3 inhibits human DGAT1 with an IC50 of 38 nM . For procurement context, this positions the compound as approximately 2.5-fold less potent than T863 (IC50 = 15 nM) but 2-fold more potent than AZD7687 (IC50 = 80 nM) and comparable to the clinical-stage compound PF-04620110 (IC50 = 19 nM) [1]. Notably, Dgat1-IN-3 exhibits ~4-fold species selectivity (rat IC50 = 120 nM vs. human IC50 = 38 nM), whereas T863 shows minimal species difference (human IC50 = 15 nM, rat IC50 = 19 nM) .
| Evidence Dimension | Human DGAT1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 38 nM |
| Comparator Or Baseline | T863 (IC50 = 15 nM); PF-04620110 (IC50 = 19 nM); AZD7687 (IC50 = 80 nM); A-922500 (IC50 = 7-9 nM) |
| Quantified Difference | Dgat1-IN-3 is 2.5-fold less potent than T863; 2.1-fold more potent than AZD7687; 2.0-fold less potent than PF-04620110 |
| Conditions | In vitro recombinant human DGAT1 enzyme assay |
Why This Matters
This potency tier informs selection: researchers requiring maximal biochemical potency may prefer T863 or A-922500, while those seeking a tool with well-characterized in vivo PK in DIO rat models may select Dgat1-IN-3 despite nominally lower enzyme potency.
- [1] Dow RL, et al. Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS Med Chem Lett. 2011;2(5):407-412. View Source
